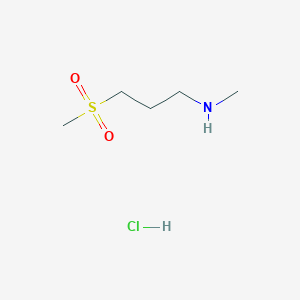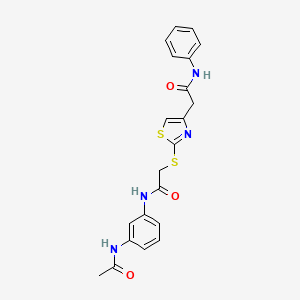![molecular formula C15H20N6O2 B2691497 3-[8-(Azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]propanenitrile CAS No. 331235-49-5](/img/structure/B2691497.png)
3-[8-(Azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[8-(Azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]propanenitrile, also known as AZP, is a purine-based compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Photolytic Ring-Expansions and Azepine Derivatives
Research involving azepane derivatives and related ring-expansion reactions highlights the importance of these compounds in studying photolytic reactions and the synthesis of unexpected products with potential applications in materials science and pharmacology. Studies on the photolysis of azidoquinolines and azidodiazines, leading to azepine derivatives and ring-opened products, provide insights into reaction mechanisms that could be leveraged for designing novel compounds with specific properties (Hayes et al., 1990).
Cyanation Reagents and Heterocyclic Synthesis
The use of dicyanomethylene compounds as cyanation reagents in the synthesis of carbonitrile derivatives demonstrates the utility of nitrile groups in constructing heterocyclic systems. This approach is significant for developing novel compounds with potential applications in medicinal chemistry and materials science (Döpp et al., 2002).
PKB Inhibitors and Drug Discovery
The structure-based optimization of novel azepane derivatives as PKB inhibitors underlines the role of these compounds in therapeutic applications. The development of plasma stable and highly active inhibitors based on azepane structures showcases the potential of such derivatives in drug discovery, particularly for targeting diseases like cancer (Breitenlechner et al., 2004).
Ionic Liquids and Material Applications
Azepanium ionic liquids represent a fascinating area of research, demonstrating the adaptability of azepane derivatives in creating new materials. These ionic liquids, derived from azepane, show promise for applications in green chemistry, electrolytes, and solvents due to their unique properties such as low viscosity and high conductivity (Belhocine et al., 2011).
properties
IUPAC Name |
3-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-19-12-11(13(22)18-15(19)23)21(10-6-7-16)14(17-12)20-8-4-2-3-5-9-20/h2-6,8-10H2,1H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJFYQGFPVZWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[8-(Azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2691416.png)
![1-(4-Hydroxy-piperidin-4-ylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester](/img/structure/B2691417.png)
![2-[(1,5-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2691418.png)
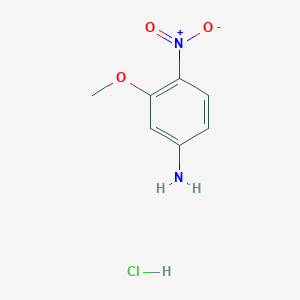
![3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2691420.png)
![(4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone](/img/structure/B2691422.png)
![3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2691423.png)
![N-[(1-Phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride](/img/structure/B2691427.png)
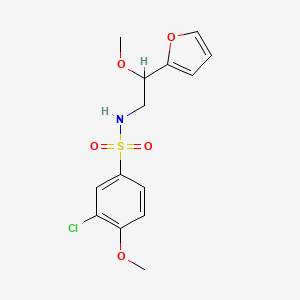
![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2691431.png)
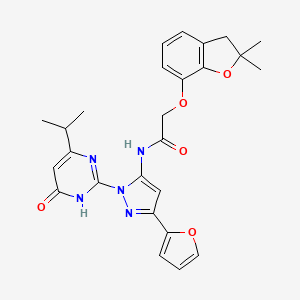
![7-Ethyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2691434.png)
